1-Indanone
Overview
Description
Indan-1-one, also known as Alpha-Indanone, is an organic compound with the molecular formula C₉H₈O. It is one of the two isomeric benzocyclopentanones, the other being 2-indanone. This compound is a colorless solid and serves as a substrate for the enzyme indanol dehydrogenase .
Mechanism of Action
Target of Action
1-Indanone is a substrate for the enzyme indanol dehydrogenase . This enzyme plays a crucial role in the metabolism of various substances within the body. The interaction between this compound and indanol dehydrogenase can influence the metabolic processes in which this enzyme is involved.
Mode of Action
It is known that this compound has versatile reactivity, which allows it to interact with various biochemical targets . This reactivity is likely due to the structure of this compound, which includes a carbonyl group that can participate in a variety of chemical reactions.
Biochemical Pathways
This compound is involved in several biochemical pathways due to its versatile reactivity . It has been used in cyclization reactions to construct fused and spirocyclic frameworks . These reactions can lead to the formation of various biologically relevant compounds and natural products .
Pharmacokinetics
Its chemical structure and reactivity suggest that it could be metabolized by enzymes such as indanol dehydrogenase
Result of Action
This compound and its derivatives have been found to exhibit a broad range of biological activities. They have been used in the synthesis of various compounds with antiviral, anti-inflammatory, analgesic, antimalarial, antibacterial, and anticancer properties . Moreover, they have been used in the treatment of neurodegenerative diseases and as effective insecticides, fungicides, and herbicides .
Biochemical Analysis
. . .
Biochemical Properties
1-Indanone interacts with a variety of enzymes, proteins, and other biomolecules. It is a substrate for the enzyme indanol dehydrogenase . The nature of these interactions is complex and depends on the specific biochemical context.
Cellular Effects
The effects of this compound on cells and cellular processes are diverse. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, this compound derivatives have shown potent antiviral, anti-inflammatory, analgesic, antimalarial, antibacterial, and anticancer properties .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact mechanism of action depends on the specific derivative of this compound and the biological context.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues in a manner that depends on the specific biological context .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function depend on the specific biological context . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: Indan-1-one can be synthesized through several methods:
Oxidation of Indane or Indene: This method involves the oxidation of indane or indene to produce Indan-1-one.
Cyclization of Phenylpropionic Acid: Another method involves the cyclization of phenylpropionic acid.
Non-Conventional Techniques: Recent advancements have introduced non-conventional techniques such as microwaves, high-intensity ultrasound, and Q-tube™ reactors for the synthesis of Indan-1-one.
Industrial Production Methods: Industrial production of Indan-1-one typically involves the oxidation of indane or indene due to its efficiency and scalability .
Chemical Reactions Analysis
Indan-1-one undergoes various chemical reactions, including:
Oxidation: Indan-1-one can be oxidized to form indane-1,3-dione.
Reduction: Reduction of Indan-1-one can yield indanol.
Substitution: It can undergo substitution reactions, particularly in the presence of Lewis acids.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Lewis acids like aluminum chloride are often employed in substitution reactions.
Major Products:
Oxidation: Indane-1,3-dione.
Reduction: Indanol.
Substitution: Various substituted indanones depending on the substituents used.
Scientific Research Applications
Indan-1-one has a wide range of applications in scientific research:
Comparison with Similar Compounds
Properties
IUPAC Name |
2,3-dihydroinden-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O/c10-9-6-5-7-3-1-2-4-8(7)9/h1-4H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNXSIUBBGPHDDE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=CC=CC=C21 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1058892 | |
Record name | 1H-Inden-1-one, 2,3-dihydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1058892 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Off-white crystalline solid; [Alfa Aesar MSDS], Solid | |
Record name | 1-Indanone | |
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URL | https://haz-map.com/Agents/19372 | |
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Record name | Indanone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0059602 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
83-33-0, 30286-23-8 | |
Record name | 1-Indanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=83-33-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 1-Indanone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000083330 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Indenone, dihydro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030286238 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Indanone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2581 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 1H-Inden-1-one, 2,3-dihydro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1H-Inden-1-one, 2,3-dihydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1058892 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Indan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.337 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 1-INDANONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V7021Y717I | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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